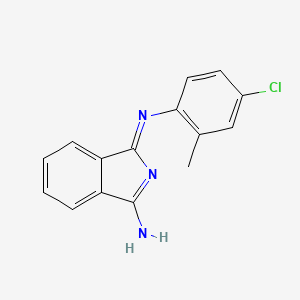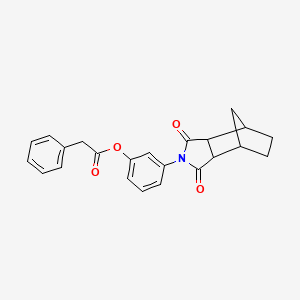
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline is a chemical compound that belongs to the class of isoindolin-1-imines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a chloro group and an iminoisoindolinylidene moiety, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline can be achieved through a multi-component condensation reaction. One common method involves the reaction of 2-cyanobenzaldehyde, an amine, and 3-methyl-1H-pyrazol-5(4H)-one under reflux conditions in ethanol. This catalyst-free, one-pot procedure provides excellent yields (85-95%) and is efficient and convenient .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions.
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.
Substitution Reactions: Typical reagents are nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents include aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield various substituted derivatives, while substitution reactions can produce a range of chloro-substituted analogs.
Applications De Recherche Scientifique
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as NR2B-selective NMDA receptor antagonism and thrombin receptor inhibition.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Research: Its antiproliferative effects are of interest in cancer research.
Mécanisme D'action
The mechanism of action of (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways:
NR2B-Selective NMDA Receptor Antagonism: The compound binds to the NR2B subunit of the NMDA receptor, inhibiting its activity and potentially providing neuroprotective effects.
Thrombin Receptor Inhibition: It inhibits the thrombin receptor (PAR-1), which plays a role in platelet aggregation and thrombosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindolin-1-imine Derivatives: Compounds such as 2-(3-iminoisoindolin-1-ylidene)malononitrile and 2-((3-iminoisoindolin-1-ylidene)amino)benzamide share structural similarities with (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline
Uniqueness
This compound is unique due to the presence of the chloro group and the specific arrangement of its functional groups
Propriétés
Formule moléculaire |
C15H12ClN3 |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
3-(4-chloro-2-methylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C15H12ClN3/c1-9-8-10(16)6-7-13(9)18-15-12-5-3-2-4-11(12)14(17)19-15/h2-8H,1H3,(H2,17,18,19) |
Clé InChI |
MLLDCINREPVMGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=C2C3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

